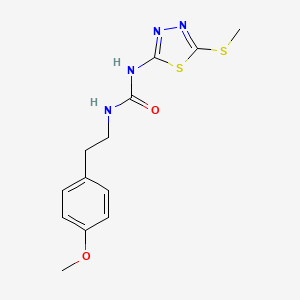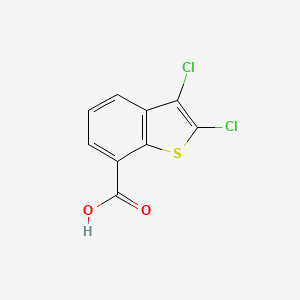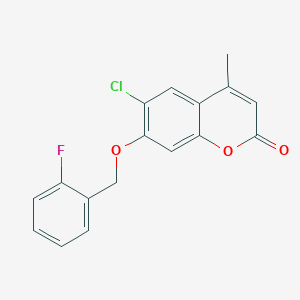
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative and is synthesized through a multi-step process involving the use of various reagents and solvents.
作用機序
The exact mechanism of action of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. This compound has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. In animal studies, this compound has been shown to exhibit anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
The advantages of using 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea in lab experiments include its potential as a therapeutic agent for various diseases, its insecticidal properties, and its potential use in the development of new materials. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the lack of understanding of its exact mechanism of action.
将来の方向性
There are several future directions for research on 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea. One potential area of research is the development of novel therapeutic agents based on the structure of this compound. Another area of research is the development of new insecticides based on the insecticidal properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-methoxyphenethylamine with 5-(methylthio)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and a base such as triethylamine. The resulting intermediate is then treated with an isocyanate such as phenyl isocyanate to yield this compound.
科学的研究の応用
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, this compound has been shown to have insecticidal properties and has been tested as a potential pesticide. In material science, this compound has been studied for its potential use in the development of new materials such as polymers.
特性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-19-10-5-3-9(4-6-10)7-8-14-11(18)15-12-16-17-13(20-2)21-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRLXIYGXKSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2836682.png)
![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B2836685.png)
![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2836686.png)

![tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2836689.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2836690.png)

![N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2836692.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)


